![molecular formula C18H17ClFN3S B2806579 2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole CAS No. 478077-01-9](/img/structure/B2806579.png)
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole
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Description
“2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole” is a chemical compound . It is also known as "N-{3-[4-(2-Chloro-6-fluorobenzyl)-1-piperazinyl]propyl}-3-(trifluoromethyl)benzamide" . The molecular formula of this compound is C22H24ClF4N3O .
Synthesis Analysis
The synthesis of “2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole” involves several steps . One of the key steps is the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole” is complex, with a molecular weight of 457.892 Da . It contains several functional groups, including a piperazino group, a benzothiazole group, and a trifluoromethyl group .Scientific Research Applications
Organic Synthesis and Chemical Reactions
2-Chloro-6-fluorobenzylamine participates in several chemical reactions, leading to diverse products:
properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3S/c19-14-4-3-5-15(20)13(14)12-22-8-10-23(11-9-22)18-21-16-6-1-2-7-17(16)24-18/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRDKMLQIYZVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole |
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